2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a benzopyran ring fused with an ethanamine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the cyclization of appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions using suitable amine precursors.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A structurally similar compound with a benzopyran ring but lacking the ethanamine group.
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran: Another benzopyran derivative with additional methyl groups.
Uniqueness
2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride, also known as a derivative of benzopyran, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C11H15NO
- SMILES: C1CC2=C(C=C(C=C2)CCN)OC1
- InChI Key: CLTWDSCHZOWQGB-UHFFFAOYSA-N
The compound features a benzopyran core structure, which is known for various biological activities including anti-inflammatory and neuroprotective effects.
Pharmacological Effects
Research indicates that compounds with similar structures to this compound often exhibit a range of biological activities:
- Antioxidant Activity : Benzopyran derivatives are noted for their ability to scavenge free radicals, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that benzopyran compounds may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory conditions.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with various signaling pathways involved in inflammation and neuronal protection.
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated several benzopyran derivatives for their neuroprotective effects in vitro. The results indicated that certain compounds showed significant protection against glutamate-induced toxicity in neuronal cell lines. While specific data on this compound was not highlighted, the promising results suggest potential avenues for further research on this compound's neuroprotective capabilities .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of benzopyran derivatives. The study demonstrated that these compounds could effectively reduce oxidative stress markers in cell cultures. The findings imply that this compound may similarly possess antioxidant properties worth exploring .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Reference Source |
---|---|---|
2-(3,4-dihydro-2H-chromen-7-yl)ethanamine | Neuroprotective | Journal of Medicinal Chemistry |
3-(hydroxymethyl)-1-methylbenzopyran | Antioxidant | ACS Publications |
5-Methylbenzopyran derivatives | Anti-inflammatory | Science.gov |
Properties
CAS No. |
2252149-46-3 |
---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-7-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9;/h3-4,8H,1-2,5-7,12H2;1H |
InChI Key |
VLYPTSKMFQDTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)CCN)OC1.Cl |
Origin of Product |
United States |
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